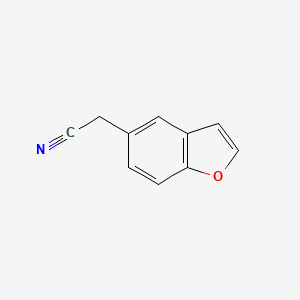

2-(Benzofuran-5-yl)acetonitrile

Description

Significance of Benzofuran (B130515) Core Structures in Chemical Research

The benzofuran scaffold is a fundamental building block in numerous biologically active compounds, including natural products and synthetic drugs. bohrium.comacs.org Many compounds containing this core structure have demonstrated a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgbohrium.comnih.gov This has led to intense interest from chemical and pharmaceutical researchers in exploring benzofuran derivatives as potential drug lead compounds. rsc.org

The versatility of the benzofuran nucleus allows for the synthesis of complex molecules with diverse applications. numberanalytics.com It is a common feature in natural products found in various plant families, such as Asteraceae, Fabaceae, and Moraceae. rsc.orgmdpi.com The inherent biological activities of these natural benzofurans have spurred the development of novel synthetic methods to access a wider range of derivatives for further investigation. acs.org

Overview of 2-(Benzofuran-5-yl)acetonitrile as a Versatile Synthetic Building Block

Among the myriad of benzofuran derivatives, 2-(Benzofuran-5-yl)acetonitrile stands out as a particularly useful and versatile intermediate in organic synthesis. The presence of the nitrile group, a potent electron-withdrawing group and a versatile functional handle, allows for a wide array of chemical transformations. This makes it a valuable precursor for the synthesis of more complex benzofuran-containing molecules.

The synthesis of 2-(Benzofuran-5-yl)acetonitrile itself can be achieved through various methods, one of which involves the decarboxylation of a corresponding acid in the presence of quinoline. prepchem.com Its utility is highlighted in its role as a starting material for the creation of a diverse range of compounds with potential applications in medicinal chemistry and materials science. For instance, it can be a key component in the synthesis of substituted benzofurans through reactions like palladium-catalyzed additions of arylboronic acids. organic-chemistry.org

Scope and Research Trajectory of Benzofuran Acetonitrile (B52724) Derivatives

The research landscape for benzofuran acetonitrile derivatives is expanding, driven by the continuous search for novel compounds with enhanced biological activities and unique material properties. The strategic placement of the acetonitrile group on the benzofuran scaffold provides a reactive site for the introduction of various substituents and the construction of more elaborate molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-(1-benzofuran-5-yl)acetonitrile |

InChI |

InChI=1S/C10H7NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3H2 |

InChI Key |

LAUKCBLGPOGMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC#N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Benzofuran 5 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Moiety

The acetonitrile group, characterized by a carbon-nitrogen triple bond and an adjacent active methylene (B1212753) group, is susceptible to a variety of chemical transformations, including nucleophilic additions, hydrolysis, reduction, and derivatization.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is a target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the C≡N triple bond. This reaction initially forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. nih.gov This provides a synthetic route to introduce a variety of organic functionalities, leading to the formation of more complex molecular architectures.

Hydrolysis and Reduction Pathways

The nitrile functionality can be converted to other important functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group of 2-(Benzofuran-5-yl)acetonitrile can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid, 2-(Benzofuran-5-yl)acetic acid. nih.govnih.govyoutube.com Alkaline hydrolysis of similar ethyl 2-(benzofuran-2-yl)acetate derivatives is a known transformation. sigmaaldrich.comresearchgate.net

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation, yielding 2-(benzofuran-5-yl)ethanamine. ochemacademy.commasterorganicchemistry.com Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as nickel, can also achieve this reduction. ochemacademy.com

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-(Benzofuran-5-yl)acetic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-(Benzofuran-5-yl)ethanamine |

| Reduction | H₂, Ni catalyst | 2-(Benzofuran-5-yl)ethanamine |

Table 1: Summary of Hydrolysis and Reduction Reactions of the Acetonitrile Moiety

Derivatization via the Active Methylene Group

The methylene group (—CH₂—) adjacent to the electron-withdrawing nitrile group is acidic and can be deprotonated by a suitable base, such as sodium hydride or an alkoxide, to form a carbanion. libretexts.org This nucleophilic carbanion can then participate in various C-C bond-forming reactions, most notably alkylation with alkyl halides. bldpharm.com This allows for the introduction of diverse substituents at the alpha-position, providing a pathway to a wide range of substituted benzofuran (B130515) derivatives.

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density, influencing its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The benzofuran ring is generally reactive towards electrophiles. Theoretical considerations and experimental evidence suggest that electrophilic attack is most likely to occur at the C2 or C3 positions of the furan ring. researchgate.net However, the presence of the cyanomethyl group at the 5-position, which is electron-withdrawing, can influence the regioselectivity of these substitutions.

Nitration: The introduction of a nitro group onto the benzofuran ring can be achieved using standard nitrating agents. For furan derivatives, a mixture of nitric acid and acetic anhydride (B1165640) is often employed. organic-chemistry.org The nitration of dibenzofuran (B1670420) has also been studied. nih.gov In the case of 2-(Benzofuran-5-yl)acetonitrile, the position of nitration will be directed by the existing substituent and the inherent reactivity of the benzofuran nucleus.

Halogenation: Halogenation of benzofurans can be accomplished with reagents like bromine or N-bromosuccinimide. researchgate.netnumberanalytics.com The reaction of benzofuran with bromine can lead to the formation of 2,3-dibromobenzofuran. numberanalytics.com The presence of halogen substituents is a feature in some biologically active benzofuran derivatives. nih.govresearchgate.net

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a method for introducing a formyl group (—CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). libretexts.orgrsc.orgorganic-chemistry.org This reaction is applicable to benzofurans, generally leading to formylation at the C2 or C3 position. researchgate.netmanchesterorganics.com The electron-withdrawing nature of the substituent at the 5-position may affect the reactivity and regioselectivity of this transformation. numberanalytics.com

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃/Ac₂O | Nitro-substituted 2-(Benzofuran-5-yl)acetonitrile |

| Bromination | Br₂ or NBS | Bromo-substituted 2-(Benzofuran-5-yl)acetonitrile |

| Vilsmeier-Haack | DMF, POCl₃ | Formyl-substituted 2-(Benzofuran-5-yl)acetonitrile |

Table 2: Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

Functional Group Interconversions on the Benzofuran Core

Functional group interconversion is a key strategy in organic synthesis to modify a molecule's properties and to build more complex structures. organic-chemistry.orgorganic-chemistry.orgsolubilityofthings.com For 2-(Benzofuran-5-yl)acetonitrile, functional groups on the benzofuran ring can be introduced or modified through various synthetic transformations. For instance, a nitro group, introduced via nitration, can be subsequently reduced to an amino group. Similarly, a formyl group can be oxidized to a carboxylic acid or converted to other functionalities via reactions of aldehydes. These interconversions are crucial in the synthesis of complex molecules, including pharmaceutically active compounds. nih.gov

Ring Opening and Rearrangement Processes

The benzofuran ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to structurally diverse phenolic and other acyclic compounds. These transformations often involve the cleavage of the C2-O bond of the furan moiety and can be promoted by various reagents and catalysts.

Ring Opening Reactions:

Transition metal catalysis has emerged as a powerful tool for the ring-opening of benzofurans. For instance, nickel-catalyzed reactions have been shown to effect the cleavage of the C2-O bond, leading to the formation of ortho-functionalized phenols. acs.org While specific studies on 2-(Benzofuran-5-yl)acetonitrile are not extensively documented, the general mechanism involves the coordination of the low-valent metal to the furan ring, followed by oxidative addition or other pathways that lead to the scission of the endocyclic C-O bond. The presence of the electron-withdrawing cyanomethyl group at the 5-position may influence the electron density of the benzene ring and, consequently, the catalytic cycle.

Acid-catalyzed ring-opening processes have also been reported, often as part of a cascade reaction sequence. rsc.org These reactions can lead to the formation of complex molecular architectures. The stability of the benzofuran ring in 2-(Benzofuran-5-yl)acetonitrile under strongly acidic or basic conditions would be a critical factor in determining the feasibility of such transformations.

A summary of representative ring-opening reactions of the benzofuran core is presented in Table 1.

| Reaction Type | Catalyst/Reagent | Product Type | Ref. |

| Nickel-Catalyzed Hydrosilylation | Ni(cod)₂ / IPr·HCl / PhSiH₃ | ortho-Alkenylphenols | acs.org |

| Acid-Catalyzed Cascade | p-TsOH | Substituted Cyclopentenones | rsc.org |

Table 1: Examples of Benzofuran Ring-Opening Reactions

Rearrangement Processes:

Rearrangement reactions of benzofuran derivatives provide access to isomeric structures and other heterocyclic systems. A notable example is the Perkin rearrangement, where 3-halocoumarins undergo a base-catalyzed ring contraction to yield benzofuran-2-carboxylic acids. nih.gov This process involves the opening of the pyrone ring followed by an intramolecular nucleophilic attack to form the furan ring.

Another relevant rearrangement involves the transformation of 2-hydroxychalcones. Depending on the reaction conditions, these precursors can be converted into either 3-acylbenzofurans or, through a more complex pathway involving a diprotonated intermediate and ring-opening/ring-closing events, 3-formylbenzofurans. nih.gov

An unusual rearrangement has been observed during the synthesis of certain benzofuran derivatives, where a benzopyran moiety rearranges to a benzofuran scaffold under moderate conditions. nih.gov Although the substrate is different, this highlights the potential for skeletal reorganization in related systems.

Furthermore, a reaction involving a furan ring opening followed by a benzofuran ring closure has been reported in the synthesis of 3-substituted-benzo[b]furan derivatives from 2-hydroxyaryl(5-methylfur-2-yl)alkanes. mdpi.com This type of recyclization could be a potential, though likely challenging, pathway for derivatives of 2-(Benzofuran-5-yl)acetonitrile under specific acidic conditions.

Table 2 provides examples of rearrangement reactions leading to benzofuran structures.

| Starting Material | Conditions | Product | Ref. |

| 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | nih.gov |

| 2-Hydroxychalcones | Acid (e.g., p-TsOH) | 3-Formylbenzofurans | nih.gov |

| 4-Morpholino-6-methylcoumarin derivative | NBS, BPO, then piperazine | 5-Methyl-3-morpholinobenzofuran derivative | nih.gov |

| 2-Hydroxyaryl(5-methylfur-2-yl)alkanes | Ethanolic HCl | 3-Substituted-benzo[b]furans | mdpi.com |

Table 2: Examples of Rearrangement Reactions Involving Benzofuran Scaffolds

Regioselectivity and Stereoselectivity in Reactions Involving 2-(Benzofuran-5-yl)acetonitrile Derivatives

The outcomes of chemical reactions involving substituted benzofurans are often dictated by the directing effects of the substituents, which control the regioselectivity, and the spatial arrangement of reactants and catalysts, which governs the stereoselectivity.

Regioselectivity:

In transition metal-catalyzed cross-coupling reactions, the regioselectivity is often controlled by the site of pre-functionalization (e.g., a halogen atom) or by directed C-H activation. For instance, in the synthesis of 2-aryl-5-formyl-1-benzofurans, the substitution pattern is established through a multi-step sequence where the positions of the reacting groups are precisely controlled. jocpr.com

The electronic nature of substituents on the benzene ring has been shown to influence the yield and potentially the regioselectivity of various reactions. For example, in some palladium-catalyzed syntheses of benzofuran derivatives, electron-donating groups on the phenolic precursor lead to higher yields, while electron-withdrawing groups diminish the yield. nih.gov This suggests that the electron-withdrawing nature of the 5-cyanomethyl group in 2-(Benzofuran-5-yl)acetonitrile could impact the efficiency of certain transformations.

Stereoselectivity:

Stereoselectivity becomes a critical consideration when chiral centers are formed during a reaction. For reactions involving the acetonitrile side chain, the generation of a new stereocenter alpha to the cyano group would require the use of chiral reagents or catalysts to achieve enantioselectivity.

In reactions involving the benzofuran ring itself, such as cycloadditions or dihydroxylations, the stereochemical outcome would depend on the facial selectivity of the attack on the furan double bond. The existing molecular framework, including the substituent at the 5-position, could potentially influence the approach of the reagent, leading to diastereoselectivity. However, specific studies detailing the stereoselective reactions of 2-(Benzofuran-5-yl)acetonitrile derivatives are scarce in the available literature.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Strategic Intermediate in the Preparation of Complex Organic Compounds

Beyond the synthesis of core heterocyclic systems, 2-(Benzofuran-5-yl)acetonitrile serves as a strategic intermediate for introducing the benzofuran-5-yl-methyl moiety into larger, more complex molecular architectures.

Sulfonamides are a prominent class of compounds in medicinal chemistry. The benzofuran (B130515) scaffold can be incorporated into sulfonamide derivatives to create multifunctional molecules with unique biological properties. A plausible synthetic route starting from 2-(Benzofuran-5-yl)acetonitrile would be the reduction of the nitrile group to the corresponding primary amine, 2-(benzofuran-5-yl)ethanamine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine can then be readily reacted with a diverse range of sulfonyl chlorides (R-SO₂Cl) in the presence of a base to furnish a library of N-[2-(benzofuran-5-yl)ethyl]sulfonamides. The diversity of this library would be dictated by the choice of the sulfonyl chloride. The compound (1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide (B2546727) is a known substance, indicating the compatibility of the benzofuran ring system with the sulfonamide functional group. americanelements.com

Contribution to the Synthesis of Biologically Relevant Scaffolds (Emphasis on Synthetic Pathways)

2-(Benzofuran-5-yl)acetonitrile serves as a crucial starting material for the construction of various heterocyclic systems that form the core of many biologically active compounds. nih.govscienceopen.com Its inherent reactivity, stemming from the benzofuran nucleus and the acetonitrile (B52724) side chain, allows for diverse chemical transformations. nih.govlabproinc.com

A significant application of this compound is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation. semanticscholar.orgnih.gov The general synthetic strategy involves the chemical modification of the acetonitrile group and the benzofuran ring to create molecules that can effectively interact with the catalytic site of the FAAH enzyme. semanticscholar.orgnih.gov FAAH inhibitors are a promising class of therapeutics for managing pain, anxiety, and other central nervous system disorders. semanticscholar.orgnih.gov

Furthermore, derivatives of 2-(Benzofuran-5-yl)acetonitrile are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.comacs.org The benzofuran scaffold is a key pharmacophore in the design of agents that can inhibit enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), both of which are involved in the pathology of Alzheimer's disease. acs.org For instance, the acetonitrile moiety can be transformed into more complex side chains that enhance the binding affinity of the molecule to these enzymatic targets. google.com

The compound is also a valuable precursor for synthesizing novel antimicrobial and anticancer agents. nih.govscienceopen.comrsc.org The benzofuran core is a common feature in many natural and synthetic compounds exhibiting these properties. nih.govscienceopen.comnih.gov Synthetic pathways often involve the reaction of the acetonitrile group to build larger heterocyclic systems or the modification of the benzofuran ring to modulate the biological activity. researchgate.netmdpi.com For example, condensation reactions involving the active methylene (B1212753) group of the acetonitrile can lead to the formation of pyrazole (B372694) and thiazole (B1198619) derivatives, which have shown significant antimicrobial activity. rsc.org

| Biologically Relevant Scaffold | Therapeutic Target/Application | Synthetic Role of 2-(Benzofuran-5-yl)acetonitrile |

|---|---|---|

| FAAH Inhibitors | Pain, Anxiety, CNS Disorders semanticscholar.org | Starting material for building molecules that interact with the FAAH catalytic site. nih.gov |

| Anti-Alzheimer's Agents | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE-1) acs.org | Core scaffold for designing enzyme inhibitors. acs.org |

| Antimicrobial Agents | Bacterial and Fungal Strains nih.govrsc.org | Precursor for synthesizing heterocyclic systems like pyrazoles and thiazoles. rsc.org |

| Anticancer Agents | Various Cancer Cell Lines scienceopen.comrsc.orgnih.gov | Building block for complex molecules with cytotoxic activity. scienceopen.comnih.gov |

Role in Material Development and Chemical Processes

Beyond its applications in medicinal chemistry, 2-(Benzofuran-5-yl)acetonitrile and its derivatives are finding utility in the realm of material science and various chemical processes. numberanalytics.com The benzofuran motif is being explored for its potential in creating novel organic materials with interesting electronic and optical properties. rsc.org

One area of investigation is the use of benzofuran-based compounds in the development of materials for energy storage applications, such as batteries and supercapacitors. numberanalytics.com The aromatic and heterocyclic nature of the benzofuran ring system can contribute to the electronic conductivity and stability of these materials. numberanalytics.com

Moreover, benzofuran derivatives are being studied as potential catalysts in a range of chemical reactions. numberanalytics.com Their ability to coordinate with metal centers makes them candidates for use as ligands in transition metal-catalyzed processes, including cross-coupling and hydrogenation reactions. numberanalytics.comacs.org The specific electronic properties imparted by the benzofuran ring can influence the catalytic activity and selectivity of the metal complex. acs.org The acetonitrile group can also be a site for further functionalization to fine-tune the properties of these catalytic systems. labproinc.com

| Application Area | Specific Use | Contribution of the Benzofuran Moiety |

|---|---|---|

| Energy Storage | Materials for batteries and supercapacitors numberanalytics.com | Contributes to electronic conductivity and material stability. numberanalytics.com |

| Catalysis | Ligands for transition metal-catalyzed reactions (e.g., cross-coupling, hydrogenation) numberanalytics.comacs.org | Coordinates with metal centers and influences catalytic activity and selectivity. acs.org |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Benzofuran-5-yl)acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, aromatic protons are observed in the expected downfield region. mdpi.com For 2-(Benzofuran-5-yl)acetonitrile, specific proton signals corresponding to the benzofuran (B130515) ring system and the acetonitrile (B52724) methylene (B1212753) group would be anticipated. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are diagnostic. For instance, the methylene protons of the acetonitrile group would typically appear as a singlet, while the aromatic protons on the benzofuran ring would exhibit a more complex pattern of doublets and triplets, reflecting their coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. In a derivative, the carbons of the C=O and C=N-NH groups appeared at 162.4 and 160.0 ppm, respectively. mdpi.com For 2-(Benzofuran-5-yl)acetonitrile, one would expect to observe signals for the two carbons of the acetonitrile moiety (the methylene carbon and the nitrile carbon) and the eight carbons of the benzofuran ring system. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Benzofuran-5-yl)acetonitrile

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | Predicted | Predicted |

| H3 | Predicted | Predicted |

| H4 | Predicted | Predicted |

| H6 | Predicted | Predicted |

| H7 | Predicted | Predicted |

| -CH₂- | Predicted | Predicted |

| C2 | --- | Predicted |

| C3 | --- | Predicted |

| C3a | --- | Predicted |

| C4 | --- | Predicted |

| C5 | --- | Predicted |

| C6 | --- | Predicted |

| C7 | --- | Predicted |

| C7a | --- | Predicted |

| -CH₂- | --- | Predicted |

| -CN | --- | Predicted |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. Data is predicted based on known values for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(Benzofuran-5-yl)acetonitrile. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

A key diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity band in the region of 2200-2300 cm⁻¹. rsc.org For example, in acetonitrile itself, the C≡N stretch is observed at 2253 cm⁻¹. researchgate.net The presence of this band is strong evidence for the acetonitrile moiety.

Additionally, the IR spectrum will exhibit characteristic absorptions for the benzofuran ring. These include C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic and furan (B31954) rings, which are found in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also give rise to specific bands. In a related benzofuran derivative, C=O stretching bands were observed at 1635-1644 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for 2-(Benzofuran-5-yl)acetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2300 rsc.org |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Furan C-O-C | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 2-(Benzofuran-5-yl)acetonitrile and to gain insight into its structure through fragmentation analysis. The molecular formula for 2-(Benzofuran-5-yl)acetonitrile is C₁₀H₇NO.

In a mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For 2-(Benzofuran-5-yl)acetonitrile, the expected monoisotopic mass is approximately 157.05 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For instance, the loss of the acetonitrile group or fragmentation of the benzofuran ring would produce characteristic fragment ions. In studies of 2-aroylbenzofuran derivatives, common fragmentation pathways included the elimination of CO and CO₂. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within 2-(Benzofuran-5-yl)acetonitrile. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

The benzofuran ring system is the primary chromophore in 2-(Benzofuran-5-yl)acetonitrile. Benzofuran itself exhibits absorption bands in the UV region. researchgate.net The conjugation of the furan and benzene (B151609) rings leads to characteristic π → π* transitions. The substitution of the acetonitrile group at the 5-position may cause a slight shift in the absorption maxima compared to unsubstituted benzofuran. In a study of related benzofuran derivatives, two main absorption bands were observed, one around 284-290 nm and a shoulder at 325-350 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for 2-(Benzofuran-5-yl)acetonitrile

| Electronic Transition | Expected λmax (nm) |

| π → π* | ~280 - 350 researchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For 2-(Benzofuran-5-yl)acetonitrile (C₁₀H₇NO), the theoretical elemental composition can be calculated.

The experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula. This technique is often used in conjunction with mass spectrometry to determine the molecular formula. For example, a study on a benzofuran derivative reported calculated and found values for Carbon, Hydrogen, and Nitrogen, which were in close agreement. mdpi.com

Table 4: Theoretical Elemental Composition of 2-(Benzofuran-5-yl)acetonitrile

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 10 | 120.1 | 76.42% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.49% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.91% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 10.18% |

| Total | 157.17 | 100.00% |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 2-(Benzofuran-5-yl)acetonitrile can be grown, this technique can provide precise bond lengths, bond angles, and conformational details.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the positions of the atoms can be determined. For a related benzofuran derivative, X-ray crystallography revealed a monoclinic crystal system with a specific space group and cell parameters. mdpi.com This level of detail is invaluable for understanding the molecule's solid-state packing and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 2-(Benzofuran-5-yl)acetonitrile and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A solution of the compound is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A UV detector is typically used to monitor the eluting components, and the purity is determined by the relative area of the peak corresponding to the target compound.

Gas Chromatography (GC) can also be used, particularly for volatile and thermally stable compounds. The sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase. Mass spectrometry is often coupled with GC (GC-MS) to identify the separated components.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the sample is applied to a plate coated with a stationary phase, and a solvent (mobile phase) is allowed to move up the plate. The separation of components is visualized, often under UV light.

In the synthesis of related benzofuran derivatives, column chromatography is frequently employed for purification, using solvent systems such as ethyl acetate (B1210297) and hexane. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. For derivatives of benzofuran (B130515), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are routinely used to explore various molecular properties. bhu.ac.injetir.orgrjptonline.org

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 2-(Benzofuran-5-yl)acetonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Studies on related benzofuran derivatives demonstrate that DFT methods can accurately predict their geometric parameters. bhu.ac.in For instance, in a chalcone (B49325) derivative containing a dihydrobenzofuran moiety, DFT calculations at the B3LYP/6-311G(d,p) level provided detailed bond length and angle data that were in good agreement with its known structural characteristics. bhu.ac.in A similar approach for 2-(Benzofuran-5-yl)acetonitrile would reveal the planarity of the benzofuran ring system and the specific orientation of the acetonitrile (B52724) side chain relative to the ring. Conformational analysis would also identify any rotational isomers (conformers) around the C-C single bond connecting the acetonitrile group to the benzofuran ring and determine their relative energies to find the most stable conformation.

Table 1: Predicted Geometrical Parameters for a Benzofuran Derivative (Illustrative) This table is illustrative and based on typical values for benzofuran derivatives calculated using DFT methods. Actual values for 2-(Benzofuran-5-yl)acetonitrile would require a specific calculation.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |

| Bond Length | C-O (furan ring) | ~1.37 Å |

| C=C (furan ring) | ~1.36 Å | |

| C-C (benzene ring) | ~1.39 - 1.41 Å | |

| C-C (side chain) | ~1.51 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| Bond Angle | C-O-C (furan ring) | ~106° |

| C-C-H (benzene ring) | ~120° | |

| C-C-C (side chain) | ~112° | |

| C-C≡N (nitrile) | ~178° |

Quantum chemical calculations are highly valuable for predicting various spectroscopic properties, which can aid in the characterization and identification of compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei are a crucial tool for structure elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can predict chemical shifts with high accuracy, often showing a mean absolute error of less than 0.2 ppm for ¹H and less than 2 ppm for ¹³C when compared to experimental data. d-nb.info For 2-(Benzofuran-5-yl)acetonitrile, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the interpretation of experimental NMR spectra. The accuracy of these predictions can be further enhanced by considering solvent effects and conformational averaging. d-nb.infoidc-online.com

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared (IR) and Raman spectra. These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For 2-(Benzofuran-5-yl)acetonitrile, DFT calculations would predict characteristic frequencies for the C≡N stretch of the nitrile group (typically in the 2220-2260 cm⁻¹ region), C-H stretches of the aromatic ring, and various skeletal vibrations of the benzofuran system. capes.gov.br Comparing the computed spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational modes. jetir.orgresearchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For 2-(Benzofuran-5-yl)acetonitrile, TD-DFT would predict the absorption maxima (λmax) corresponding to π→π* transitions within the benzofuran chromophore. These theoretical spectra can be compared with experimental data to understand the electronic structure and transitions of the molecule. rjptonline.org

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity, polarizability, and kinetic stability. jetir.org

For 2-(Benzofuran-5-yl)acetonitrile, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in benzofuran derivatives, the HOMO and LUMO are distributed over the π-conjugated system of the benzofuran ring. bhu.ac.inresearchgate.net A small HOMO-LUMO gap would suggest that the molecule is more reactive and polarizable. jetir.org This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative This table is illustrative and based on typical values for benzofuran derivatives calculated using DFT methods.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, associated with electron-deficient areas (e.g., hydrogen atoms). These are sites for nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For 2-(Benzofuran-5-yl)acetonitrile, an MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring, identifying these as nucleophilic centers. bhu.ac.inresearchgate.net Positive potentials (blue) would be expected around the hydrogen atoms. This mapping provides a clear and intuitive guide to the molecule's reactive sites. jetir.org

Mechanistic Studies of Reactions Involving 2-(Benzofuran-5-yl)acetonitrile and its Derivatives

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out.

For derivatives of 2-(Benzofuran-5-yl)acetonitrile, mechanistic studies could explore a variety of transformations. For example, the nitrile group can undergo hydrolysis or be used in cycloaddition reactions. The benzofuran ring itself can participate in electrophilic substitution reactions. researchgate.net

Future Research Directions and Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

Future efforts in the synthesis of 2-(benzofuran-5-yl)acetonitrile and its derivatives will likely focus on green and sustainable chemistry principles. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Catalyst-Free and Metal-Free Approaches: While numerous metal-catalyzed methods for benzofuran (B130515) synthesis exist, catalyst-free methods are gaining traction. acs.org Research into domino reactions, which involve a cascade of reactions in a single pot, offers an efficient and atom-economical route to complex benzofurans and could be adapted for the synthesis of 2-(benzofuran-5-yl)acetonitrile precursors. tandfonline.comacs.orgresearchgate.net For instance, a catalyst-free reaction between nitroepoxides and salicylaldehydes has been reported for the synthesis of benzofuran derivatives. acs.org

Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.govresearchgate.net Future research could explore the use of photoredox catalysis for the synthesis and functionalization of 2-(benzofuran-5-yl)acetonitrile, potentially leading to novel reaction pathways and reduced energy consumption. acs.orgchemrxiv.orgyoutube.com

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to chemical synthesis. tandfonline.com The application of mechanochemistry to the synthesis of benzofuran precursors could significantly reduce solvent waste and reaction times. A green mechanochemical one-pot three-component domino reaction has been successfully used to synthesize polysubstituted azoloazines containing a benzofuran moiety. tandfonline.com

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Relevant Precursors for Benzofuran Ring |

| Domino Reaction | Base-catalyzed (e.g., Triethylamine) | One-pot synthesis, high atom economy | o-hydroxy aldehydes, amines, alkynes nih.gov |

| Visible-Light-Mediated Catalysis | Photoredox catalysts (e.g., Eosin-Y) | Mild reaction conditions, use of visible light | Disulfides and enynes nih.govresearchgate.net |

| Mechanochemical Synthesis | Ball milling, catalyst (e.g., Na-magadiite clay) | Solvent-free, reduced waste, shorter reaction times | β-ketosulfone, aldehyde, amino azoles tandfonline.com |

| Catalyst-Free Synthesis | K₂CO₃, DMF, 110 °C | Avoids metal contamination | Nitroepoxides and salicylaldehydes acs.org |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The acetonitrile (B52724) and benzofuran moieties of 2-(benzofuran-5-yl)acetonitrile offer multiple sites for chemical modification. Future research will undoubtedly uncover new reactions and reactivity patterns.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. hw.ac.ukhw.ac.uknsf.gov Research into the selective C-H functionalization of the benzofuran core of 2-(benzofuran-5-yl)acetonitrile at various positions (C2, C3, C4, C6, C7) will open avenues to a wide range of novel derivatives. rsc.orgnih.govnih.gov Palladium, rhodium, and copper catalysts have been extensively used for this purpose. rsc.orgresearchgate.netacs.org

Iron-Catalyzed Skeletal Editing: Recent advancements have shown that iron catalysts can be used for the skeletal editing of benzofurans, leading to ring-expansion or ring-opening products. chinesechemsoc.org Applying these methods to 2-(benzofuran-5-yl)acetonitrile could lead to the generation of entirely new molecular scaffolds with unique properties.

Transformations of the Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. Exploring these transformations in the context of the 2-(benzofuran-5-yl)acetonitrile framework will significantly expand its synthetic utility.

Development of 2-(Benzofuran-5-yl)acetonitrile in New Synthetic Pathways for Complex Molecular Architectures

The unique structure of 2-(benzofuran-5-yl)acetonitrile makes it an attractive starting material for the synthesis of complex natural products and other intricate molecular architectures.

Domino and Tandem Reactions: The development of novel domino or tandem reactions initiated from 2-(benzofuran-5-yl)acetonitrile could provide rapid access to polycyclic systems. For instance, a palladium-catalyzed tandem C-H functionalization/cyclization strategy has been used to synthesize 5-hydroxybenzofuran derivatives. nih.gov

Synthesis of Biologically Active Compounds: Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govrsc.orgrsc.org Future research will focus on utilizing 2-(benzofuran-5-yl)acetonitrile as a key intermediate in the synthesis of novel, biologically active compounds. nih.gov

Integration of Advanced Computational Techniques for Rational Design of Derivatives

Computational chemistry plays an increasingly important role in modern drug discovery and materials science.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most reactive sites on the 2-(benzofuran-5-yl)acetonitrile molecule, guiding the design of selective synthetic transformations.

In Silico Screening and Drug Design: Molecular docking and other computational techniques can be used to design derivatives of 2-(benzofuran-5-yl)acetonitrile with enhanced binding affinity to specific biological targets. nih.govmdpi.com This rational design approach can accelerate the discovery of new therapeutic agents. nih.gov A study on new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors successfully used computational studies to predict binding affinity. nih.gov

Potential in Emerging Fields of Organic Materials Science (Non-Biological Applications)

The benzofuran core is a promising building block for organic electronic materials due to its planar structure and electron-rich nature.

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives have been investigated as host materials and emitters in OLEDs. rsc.orgacs.orgrsc.orgresearchgate.netresearchgate.net Future research could explore the synthesis of novel materials derived from 2-(benzofuran-5-yl)acetonitrile for use in high-performance OLEDs with improved efficiency and stability. For example, dibenzofuran-based bipolar host materials have shown promise in yellow phosphorescent OLEDs. rsc.org

Organic Field-Effect Transistors (OFETs): The π-conjugated system of the benzofuran ring makes it suitable for applications in organic electronics. Research into polymers and small molecules derived from 2-(benzofuran-5-yl)acetonitrile could lead to the development of new semiconducting materials for OFETs.

| Potential Application Area | Key Properties of Benzofuran Derivatives | Example of a Related Compound/System |

| Organic Light-Emitting Diodes (OLEDs) | Bipolar charge transport, high triplet energy, thermal stability | Dibenzofuran-based bipolar host materials for PhOLEDs rsc.org |

| Organic Field-Effect Transistors (OFETs) | π-Conjugated system, good charge carrier mobility | Benzothieno[3,2-b]benzothiophene (BTBT) derivatives nih.gov |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, suitable energy levels | Thiophene-substituted benzofuran derivatives nih.gov |

Q & A

Basic: What are the common synthetic routes for preparing 2-(Benzofuran-5-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or aryl ketones. For example, Claisen-Schmidt condensation or metal-catalyzed coupling may be employed.

- Step 2 : Introduction of the acetonitrile group using nucleophilic substitution or Knoevenagel condensation with malononitrile derivatives .

- Optimization : Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (DMF or THF for polar intermediates), and catalysis (e.g., Pd for cross-coupling). Purity can be improved via recrystallization or column chromatography.

Basic: What spectroscopic and chromatographic methods are used to characterize 2-(Benzofuran-5-yl)acetonitrile?

- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm) and nitrile carbons (δ ~115–120 ppm). Coupling patterns distinguish substituent positions .

- IR : The nitrile stretch (C≡N) appears at ~2240 cm, while benzofuran C-O-C vibrations occur near 1250 cm.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 183.07 for CHNO).

- HPLC/GC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Re-evaluate computational models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent corrections.

- Experimental validation : Repeat spectral analyses under controlled conditions (e.g., deuterated solvents for NMR) .

- Cross-reference crystallography : Use single-crystal X-ray diffraction (via SHELX or ORTEP-III ) to confirm bond lengths/angles.

Advanced: What strategies are effective in addressing low crystallinity or twinning issues during X-ray diffraction studies?

- Crystal growth : Optimize solvent polarity (e.g., slow evaporation of DCM/hexane mixtures) and temperature gradients.

- Data processing : Use SHELXL for twin refinement (e.g., BASF parameter adjustment) or HKL-3000 for integration of overlapping reflections .

- Disorder modeling : Apply PART instructions in SHELXL to resolve atomic positional ambiguities .

Basic: How is the purity of 2-(Benzofuran-5-yl)acetonitrile assessed, and what thresholds are acceptable for pharmacological studies?

- Chromatography : HPLC purity ≥95% (area normalization) with a symmetry factor ≤2.0.

- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values.

- Thermal methods : Differential scanning calorimetry (DSC) confirms a sharp melting point (±2°C of literature values) .

Advanced: What biological assays are suitable for evaluating the pharmacological potential of 2-(Benzofuran-5-yl)acetonitrile?

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC determination).

- Receptor binding : Radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC calculations .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions on the benzofuran ring?

- Fukui indices : Identify nucleophilic sites via DFT-based reactivity descriptors.

- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., C5 vs. C7 positions) prone to electrophilic attack .

- MD simulations : Solvent effects on transition states (e.g., acetonitrile vs. toluene) .

Basic: What are the stability considerations for storing 2-(Benzofuran-5-yl)acetonitrile, and how is degradation monitored?

- Storage : Protect from light at −20°C under argon. Desiccate to prevent hydrolysis of the nitrile group.

- Degradation markers : Monitor via HPLC for byproducts (e.g., carboxylic acids from nitrile hydrolysis) .

Advanced: How do structural modifications (e.g., fluorination at C5) alter the compound’s reactivity and bioactivity?

- Electron-withdrawing effects : Fluorine increases electrophilicity at adjacent positions, enhancing interactions with nucleophilic residues in target proteins.

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in related benzofuran derivatives .

Advanced: What analytical validation parameters are critical for quantifying 2-(Benzofuran-5-yl)acetonitrile in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.